Home > Products > Screening Compounds P14147 > Alaproclate hydrochloride, (S)-
Alaproclate hydrochloride, (S)- - 57469-92-8

Alaproclate hydrochloride, (S)-

Catalog Number: EVT-259041
CAS Number: 57469-92-8
Molecular Formula: C13H19Cl2NO2
Molecular Weight: 292.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alaproclate hydrochloride, (S)- is a selective serotonin reuptake inhibitor (SSRI), and along with zimelidine and indalpine, was one of the first of its kind.
Source and Classification

Alaproclate is categorized under the class of SSRIs, which are primarily used in the treatment of depression and anxiety disorders. Its IUPAC name is (S)-1-(4-chlorophenyl)-2-methyl-2-propanol, and it has a molecular formula of C13H18ClNO2. The compound is identified by various chemical databases, including PubChem and ChemSpider, where it is listed under CAS Number 60719-82-6.

Synthesis Analysis

The synthesis of alaproclate involves several key steps, primarily utilizing organic synthesis techniques. The following outlines the synthesis process:

  1. Grignard Reaction:
    • Methylmagnesium iodide acts as a Grignard reagent, reacting with methyl 4-chlorophenylacetate to produce a tertiary alcohol, specifically 1-(4-chlorophenyl)-2-methyl-2-propanol.
  2. Acylation:
    • The tertiary alcohol is then acylated using 2-bromopropionyl bromide to form an ester intermediate.
  3. Amination:
    • The ester undergoes treatment with ammonia, leading to the formation of alaproclate hydrochloride .

This multistep synthesis highlights the importance of controlling reaction conditions such as temperature and reaction time to ensure optimal yields.

Molecular Structure Analysis

The molecular structure of alaproclate hydrochloride can be represented by its canonical SMILES notation: CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N. The compound features:

  • A chlorophenyl group attached to a tertiary carbon.
  • An amine functional group that contributes to its pharmacological activity.
  • A propanamide side chain that plays a role in its interaction with serotonin receptors.

The three-dimensional structure can be analyzed using computational chemistry tools to visualize steric hindrance and electronic distribution, which are crucial for understanding its binding affinity to receptors.

Chemical Reactions Analysis

Alaproclate hydrochloride participates in several chemical reactions:

These reactions are essential for modifying the compound's structure to enhance efficacy or reduce side effects.

Mechanism of Action

Alaproclate exerts its antidepressant effects primarily through the inhibition of serotonin reuptake in neuronal synapses. By blocking the serotonin transporter, it increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Additionally, its action as a non-competitive antagonist at the N-methyl-D-aspartate receptor suggests a potential role in modulating glutamatergic signaling pathways . This dual mechanism may contribute to its therapeutic effects in mood disorders.

Physical and Chemical Properties Analysis

Alaproclate hydrochloride possesses several notable physical and chemical properties:

  • Molecular Weight: 255.74 g/mol
  • Melting Point: Specific melting point data may vary but generally falls within standard ranges for similar compounds.
  • Solubility: Alaproclate is soluble in organic solvents such as ethanol and acetone but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are critical for formulation development and determining appropriate storage conditions.

Applications

Alaproclate hydrochloride has potential applications primarily in pharmacology as an antidepressant agent. Its classification as an SSRI positions it among other therapeutic agents used to treat major depressive disorder and anxiety-related conditions. Research continues into its mechanisms and potential benefits beyond traditional antidepressant effects, particularly concerning neuroprotection due to its NMDA receptor antagonism .

Historical Development and Discontinuation of Alaproclate Hydrochloride

Early Discovery as a Selective Serotonin Reuptake Inhibitor (SSRI)

Alaproclate hydrochloride (developmental code name GEA-654), chemically designated as 1-(4-chlorophenyl)-2-methylpropan-2-yl 2-aminopropanoate hydrochloride, emerged in the 1970s as one of the pioneering selective serotonin reuptake inhibitors (SSRIs) [1] [4]. Its molecular structure (C₁₃H₁₉Cl₂NO₂; molecular weight 292.20 g/mol) featured a phenethyl alcohol backbone esterified with alanine, distinguishing it structurally from earlier tricyclic antidepressants [4] [7]. The compound was synthesized through a multi-step process: the Grignard reagent methylmagnesium iodide reacted with methyl 4-chlorophenylacetate to yield the tertiary alcohol 1-(4-chlorophenyl)-2-methyl-2-propanol, which was subsequently acylated with 2-bromopropionyl bromide. The resulting ester was then treated with ammonia to produce alaproclate [1].

Pharmacological characterization revealed alaproclate's selective mechanism: it potently inhibited serotonin (5-hydroxytryptamine, 5-HT) reuptake in presynaptic neurons with minimal effects on norepinephrine or dopamine transporters [1] [7]. This specificity positioned it alongside contemporaries like zimelidine and indalpine as a foundational SSRI, representing a significant departure from the non-selective monoamine reuptake inhibition of tricyclic antidepressants (Table 1). Early in vitro and animal studies demonstrated promising antidepressant activity, with researchers noting its potential for a more favorable side-effect profile due to reduced anticholinergic and cardiovascular effects compared to existing therapies [1].

Table 1: Early SSRIs and Their Development Status

CompoundDeveloperSelectivity for SERTClinical Development OutcomeYear of Key Discovery
AlaproclateAstra ABHighDiscontinued (hepatotoxicity)1978
ZimelidineAstra ABHighWithdrawn (Guillain-Barré syndrome)1977
FluoxetineEli LillyHighApproved (MDD, OCD, etc.)1974
IndalpinePharmuka LaboratoriesHighWithdrawn (hematological toxicity)1977

Role of Astra AB (AstraZeneca) in Preclinical Development

Astra AB (later AstraZeneca) spearheaded the preclinical development of alaproclate, investing significantly in its pharmacological profiling and toxicology assessment throughout the 1970s [1] [4]. Researchers at Astra first described the compound in the scientific literature in 1978, detailing its synthesis and initial neurochemical characterization [1]. The company's research focused on elucidating its mechanism of action, pharmacokinetics, and in vivo efficacy across rodent models of depression. Notably, beyond its SSRI properties, later investigations sponsored by Astra uncovered an unexpected secondary pharmacological activity: alaproclate functioned as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist [1] [7].

This NMDA receptor antagonism was characterized as potent and reversible, distinct from phencyclidine (PCP)-like effects in discriminative stimulus studies [1] [7]. Research by Wilkinson et al. (1994), supported by Astra, demonstrated that alaproclate inhibited NMDA receptor-coupled ion flow in a manner suggesting binding within the ion channel, similar to agents like MK-801, albeit without eliciting PCP-like discriminative cues in rats [1] [7]. This dual mechanism (SSRI + NMDA antagonist) was scientifically intriguing, potentially foreshadowing the later interest in glutamatergic targets for depression, exemplified by agents like ketamine [3]. Despite these promising findings, the compound never progressed beyond preclinical and limited early clinical evaluation due to emerging safety concerns.

Hepatotoxicity Concerns in Rodent Models and Termination of Clinical Development

The development trajectory of alaproclate hydrochloride was halted primarily due to severe hepatotoxicity observed consistently in rodent studies [1] [2] [7]. Preclinical toxicology assessments, a regulatory requirement before advancing to extensive human trials, revealed significant liver damage in rats and mice exposed to the compound. These findings manifested as elevated liver enzymes, histopathological evidence of hepatocellular necrosis, and indications of impaired liver function [1] [8].

The observation of liver injury in rodent models carried substantial weight for several reasons:

  • Predictive Value Concerns: While rodent models are standard in preclinical toxicology, drug-induced liver injury (DILI) in these species is often considered a significant red flag due to its potential translatability to humans, despite known species differences in metabolism and toxicity pathways [2] [8].
  • Mechanistic Insights (Post-Discontinuation): Research into the mechanisms of such toxicity, though not fully elucidated for alaproclate at the time of discontinuation, likely involved metabolic activation leading to reactive intermediates, oxidative stress, or disruption of bile acid homeostasis – common pathways in drug-induced hepatotoxicity [2]. The liver, being the primary site for xenobiotic metabolism (biological transformation), is highly susceptible to damage from drugs and their metabolites [2].
  • Risk-Benefit Assessment: Given the high incidence, difficulty in curing, and potential for progression from mild fatty liver disease to fibrosis, cirrhosis, liver failure, or cancer, drug-induced liver injury represents a serious clinical liability [2]. With other early SSRIs (like zimelidine) also facing significant safety issues, and considering the hepatotoxicity signal in rodents, Astra AB made the strategic decision to terminate the clinical development of alaproclate [1] [7] [8].

Table 2: Rodent Hepatotoxicity Findings in Alaproclate Preclinical Studies

Toxicity EndpointObservation in RodentsPotential MechanismSignificance for Development
Liver Enzymes (ALT/AST)Significant elevationHepatocellular membrane damage/necrosisHigh concern (marker of liver damage)
HistopathologyHepatocellular necrosis, inflammatory infiltratesDirect toxicity or immune-mediated injuryHighly adverse finding
Functional MarkersImpaired detoxification, reduced albumin synthesis?Compromised liver synthetic functionIndicative of severe organ impairment
Dose RelationshipLikely dose-dependent (standard in toxicology studies)Saturation of detoxification pathwaysLimits therapeutic window

Properties

CAS Number

57469-92-8

Product Name

Alaproclate hydrochloride, (S)-

IUPAC Name

[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2-aminopropanoate;hydrochloride

Molecular Formula

C13H19Cl2NO2

Molecular Weight

292.2 g/mol

InChI

InChI=1S/C13H18ClNO2.ClH/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10;/h4-7,9H,8,15H2,1-3H3;1H/t9-;/m0./s1

InChI Key

OPAKSOWFKIUFNP-FVGYRXGTSA-N

SMILES

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl

Solubility

Soluble in DMSO

Synonyms

2-aminopropionic acid-1-(4-chlorophenyl)-2-methyl-2-propyl ester.HCl
A 23189
A-23189
alaproclate
alaproclate hydrochloride
alaproclate hydrochloride, (D)-isomer
alaproclate hydrochloride, (L)-isomer
alaproclate hydrochloride, (R)-
alaproclate hydrochloride, (S)-
D-alanine, 2-(4-chlorophenyl)-1,1-dimethylethyl ester, hydrochloride
L-alanine, 2-(4-chlorophenyl)-1,1-dimethylethyl ester, hydrochloride

Canonical SMILES

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.